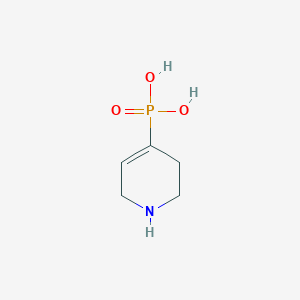
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride, also known as 3FPPH, is a synthetic compound belonging to the pyrrolidine family. It has a wide range of applications in the pharmaceutical and biochemical industries. It has been used as an intermediate in the synthesis of various drugs and as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and as a tool for studying biological processes.
Aplicaciones Científicas De Investigación
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of various environmental toxins. It has also been used in the development of new drugs, as it is a versatile tool for studying biochemical and physiological processes. In addition, it has been used to study the effects of various drugs on cancer cells, as well as to study the effects of drugs on the immune system.
Mecanismo De Acción
The mechanism of action of 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride is not well understood. However, it is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and other cognitive processes. It is also believed to have an effect on the neurotransmitter dopamine, which is involved in reward and pleasure.
Biochemical and Physiological Effects
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects, as well as to reduce inflammation and pain. It has also been shown to have neuroprotective effects, as well as to reduce the risk of stroke and heart attack. In addition, it has been shown to have anti-cancer effects, as well as to reduce the risk of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile tool for studying biochemical and physiological processes. A limitation is that it is not very stable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for 3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride. One potential area of research is to further study its effects on the nervous system and its potential therapeutic applications. Another potential area of research is to study its effects on cancer cells and its potential therapeutic applications. In addition, further research could be done to study its effects on the immune system and its potential therapeutic applications. Finally, further research could be done to study its effects on the cardiovascular system and its potential therapeutic applications.
Métodos De Síntesis
3-fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride can be synthesized in a two-step process. The first step involves the formation of the pyrrolidine ring by reacting 3-fluorophenol with ethylamine in the presence of a base such as sodium hydroxide. The second step involves the formation of the hydrochloride salt by reacting the pyrrolidine product with hydrochloric acid. The overall reaction is as follows:
3-Fluorophenol + Ethylamine + NaOH → 3-Fluoro-3-(3-fluorophenyl)pyrrolidine + H2O
3-Fluoro-3-(3-fluorophenyl)pyrrolidine + HCl → 3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride
Propiedades
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKHSLMVVNVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)



![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)



![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)